Cas no 2040-10-0 (Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-)
2040-10-0 structure
Product Name:Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
Numero CAS:2040-10-0
MF:C14H20O
MW:204.308004379272
MDL:MFCD00026301
CID:265428
Update Time:2026-05-14
Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
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- Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-
- 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone
- 1-acetyl-2,6-dimethyl-4-t-butylbenzene
- 2,6-dimethyl-4-t-butylacetophenone
- 4'-t-butyl-2',6'-dimethylacetophenone
- 4-tert-Butyl-2,6-dimethylacetophenone
- Acetophenone,4'-tert-butyl-2',6'-dimethyl
- Acetophenone,6'-dimethyl
- 4'-tert-Butyl-2',6'-dimethylacetophenone
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- MDL: MFCD00026301
- Inchi: InChI=1S/C14H20O/c1-9-7-12(14(4,5)6)8-10(2)13(9)11(3)15/h7-8H,1-6H3
- Chiave InChI: JNHLHPMTMTYLCP-UHFFFAOYSA-N
- Sorrisi: CC(C1=C(C)C=C(C(C)(C)C)C=C1C)=O
Proprietà calcolate
- Massa esatta: 204.15100
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 4
Proprietà sperimentali
- Densità: 0.9463 (rough estimate)
- Punto di fusione: 47-49 °C(lit.)
- Punto di ebollizione: 150 °C20 mm Hg(lit.)
- Indice di rifrazione: 1.5397 (estimate)
- PSA: 17.07000
- LogP: 3.80350
Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Dati doganali
- CODICE SA:2914399090
- Dati doganali:
Codice doganale cinese:
2914399090Panoramica:
2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B909749-1g |
4'-tert-Butyl-2',6'-dimethylacetophenone |
2040-10-0 | 98% | 1g |
2,688.00 | 2021-05-17 | |
| City Chemical | B1041-50GM |
4-tert-Butyl-2,6-dimethylacetophenone |
2040-10-0 | 98% | 50gm |
$162.89 | 2023-09-19 | |
| eNovation Chemicals LLC | Y1234635-1g |
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- |
2040-10-0 | 98% | 1g |
$115 | 2024-06-07 | |
| Cooke Chemical | M7023647-250mg |
4''-tert-Butyl-2'',6''-dimethylacetophenone |
2040-10-0 | 98% | 250mg |
RMB 798.40 | 2025-02-20 | |
| Cooke Chemical | M7023647-1g |
4''-tert-Butyl-2'',6''-dimethylacetophenone |
2040-10-0 | 98% | 1g |
RMB 2150.40 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1234635-250mg |
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- |
2040-10-0 | 98% | 250mg |
$70 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1234635-250mg |
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- |
2040-10-0 | 98% | 250mg |
$70 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1234635-1g |
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- |
2040-10-0 | 98% | 1g |
$115 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1234635-5g |
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- |
2040-10-0 | 98% | 5g |
$245 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1234635-250mg |
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- |
2040-10-0 | 98% | 250mg |
$70 | 2025-02-24 |
Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- Letteratura correlata
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1. Conformational analysis. Part 25. The evaluation of molecular geometries by the lanthanide induced shift (LIS) techniqueRaymond J. Abraham,Simone Angiolini,Mark Edgar,Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 1995 1973
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2. Crystal and molecular structures of 2-bis(methyldiphenylphosphine)- and of 2-bis(triphenylphosphine)-4,4,6,6-tetrakis(trifluoromethyl)-1,3,5,2-trioxaplatinan: adducts of hexafluoroacetone with peroxobis(methyldiphenylphosphine)platinum(II) and with peroxobis(triphenylphosphine)platinum(II)Anthony Modinos,Peter Woodward J. Chem. Soc. Dalton Trans. 1975 2134
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3. η2-Bonded methylenecyclopropane complexes of rhodium(I), iridium(I), platinum(0), and platinum(II): crystal and molecular structure of acetylacetonatobis(η2-methylenecyclopropane)rhodium(I)Michael Green,Judith A. K. Howard,Russell P. Hughes,Susan C. Kellett,Peter Woodward J. Chem. Soc. Dalton Trans. 1975 2007
2040-10-0 (Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-) Prodotti correlati
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